molecular formula C24H22N2O2S B11372902 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B11372902
M. Wt: 402.5 g/mol
InChI Key: YULASNHMYJRPSY-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The naphthalene moiety is then introduced via a Friedel-Crafts acylation reaction. The final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
  • 2,4-Disubstituted thiazoles
  • Naphthyl bearing 1,3,4-thiadiazoleacetamides

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and naphthalene moiety provide a unique scaffold for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H22N2O2S/c1-28-21-11-9-18(10-12-21)24-26-20(16-29-24)13-14-25-23(27)15-19-7-4-6-17-5-2-3-8-22(17)19/h2-12,16H,13-15H2,1H3,(H,25,27)

InChI Key

YULASNHMYJRPSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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